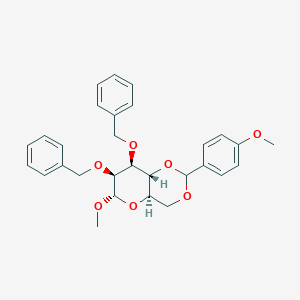

Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-a-D-mannopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-a-D-mannopyranoside is a complex carbohydrate derivative. It is a highly esteemed compound extensively employed within the biomedical sector, manifesting tremendous promise in studying an array of afflictions including neoplastic conditions, metabolic disorders, and microbial infestations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-a-D-mannopyranoside typically involves the protection of hydroxyl groups followed by selective benzylation. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The benzylidene acetal formation is achieved using 4-methoxybenzaldehyde in the presence of an acid catalyst like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity. This might include continuous flow reactors and advanced purification techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-a-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can remove the benzylidene protecting group.

Substitution: Nucleophilic substitution reactions can replace benzyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

The major products formed from these reactions include deprotected sugars, oxidized derivatives, and substituted glycosides.

Scientific Research Applications

Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-a-D-mannopyranoside is extensively used in scientific research, particularly in:

Chemistry: As a building block for the synthesis of more complex carbohydrates and glycosides.

Biology: Studying carbohydrate-protein interactions and glycosylation processes.

Medicine: Investigating potential therapeutic agents for cancer, diabetes, and infectious diseases.

Industry: Used in the development of novel materials and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-a-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. It can inhibit or modify the activity of these enzymes, thereby affecting various biological pathways. The benzylidene and methoxybenzylidene groups play a crucial role in stabilizing the compound and facilitating its interactions .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-a-D-glucopyranoside

- Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-a-D-galactopyranoside

Uniqueness

Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-a-D-mannopyranoside is unique due to its specific configuration and protective groups, which confer distinct chemical properties and biological activities. Its ability to form stable intermediates and its reactivity under mild conditions make it a valuable compound in synthetic and biomedical research .

Biological Activity

Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-mannopyranoside is a complex glycoside with significant potential in biochemical applications. Its structure includes multiple benzyl groups and a methoxybenzylidene moiety, which contribute to its biological activity. This article reviews the compound's biological properties, focusing on its role as a glycosidase inhibitor and its potential therapeutic applications.

- Molecular Formula : C29H32O7

- Molecular Weight : 492.56 g/mol

- CAS Number : 21131-57-1

Glycosidase Inhibition

Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-mannopyranoside has been studied for its inhibitory effects on various glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates, playing crucial roles in numerous biological processes.

- Inhibition Studies :

- The compound has shown promising results as a selective inhibitor of β-glycosidases, which are involved in the metabolism of glycoconjugates and can be targeted for therapeutic interventions in diseases like Gaucher's disease .

- Research indicates that derivatives of α-D-mannopyranosides exhibit varying degrees of inhibition against different glycosidases, with modifications in the benzyl and methoxy groups significantly affecting their potency .

Antimicrobial Activity

Preliminary studies suggest that compounds similar to methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-mannopyranoside possess antibacterial properties.

- Case Study Findings :

- A study on mannopyranoside derivatives highlighted their effectiveness against several bacterial strains, indicating that structural modifications could enhance their antimicrobial efficacy .

- The presence of aromatic substituents was linked to increased antibacterial activity, suggesting a potential pathway for developing new antimicrobial agents based on this compound's structure .

Structure-Activity Relationship (SAR)

The biological activity of methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-mannopyranoside can be attributed to its unique structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Benzyl Groups | Enhance lipophilicity and enzyme binding |

| Methoxy Group | Modulates electronic properties |

| Benzylidene Moiety | Influences steric hindrance and selectivity |

Properties

Molecular Formula |

C29H32O7 |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

(4aR,6S,7S,8S,8aR)-6-methoxy-2-(4-methoxyphenyl)-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |

InChI |

InChI=1S/C29H32O7/c1-30-23-15-13-22(14-16-23)28-34-19-24-25(36-28)26(32-17-20-9-5-3-6-10-20)27(29(31-2)35-24)33-18-21-11-7-4-8-12-21/h3-16,24-29H,17-19H2,1-2H3/t24-,25-,26+,27+,28?,29+/m1/s1 |

InChI Key |

DHAREFMCLBQPOA-CJQKIOCDSA-N |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=C(C=C3)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=C(C=C3)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.